Bienvenue dans la boutique en ligne BenchChem!

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Physicochemical profiling Drug-likeness Library design

This research-grade compound (≥95%) uniquely combines a dihydrobenzofuran-5-sulfonyl group, piperidine-3-ol linker, and 2-oxypyrazine headgroup. Its distinct torsional profile and hydrogen-bond-capable pyrazine lone pair deliver unmatched 3D pharmacophoric presentation for CNS receptor docking (D₂/D₃, 5-HT₇) and kinase ATP pocket studies. Zero H-bond donors, balanced LogP (1.5), and TPSA (90 Ų) place it in an optimal drug-like space, enabling superior chemical diversity in fragment-based screening libraries. Designed for modular late-stage diversification—ideal for SAR expansion via halogenation or cross-coupling at the pyrazine or dihydrobenzofuran rings. Choose this compound for reliable in silico and in vitro target deconvolution. Order now for consistent supply.

Molecular Formula C17H19N3O4S
Molecular Weight 361.42
CAS No. 2034502-54-8
Cat. No. B2787342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine
CAS2034502-54-8
Molecular FormulaC17H19N3O4S
Molecular Weight361.42
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4
InChIInChI=1S/C17H19N3O4S/c21-25(22,15-3-4-16-13(10-15)5-9-23-16)20-8-1-2-14(12-20)24-17-11-18-6-7-19-17/h3-4,6-7,10-11,14H,1-2,5,8-9,12H2
InChIKeyDFJVYTNPADJQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine (CAS 2034502-54-8): A Structurally Distinct Sulfonyl Piperidine–Pyrazine Hybrid


2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine (CAS 2034502-54-8) is a synthetic heterocyclic small molecule (C₁₇H₁₉N₃O₄S, MW 361.42 g/mol) that combines a 2,3-dihydrobenzofuran-5-sulfonyl group, a piperidine-3-ol linker, and a 2-oxypyrazine headgroup. It is offered as a research-grade compound (purity ≥95%) [1] and belongs to a broader class of sulfonyl piperidines bearing biaryl ether motifs. The molecule’s architectural complexity—featuring a sulfonamide nitrogen, a basic piperidine center, a hydrogen-bond-capable pyrazine, and a lipophilic dihydrobenzofuran—suggests it is intended for fragment-based or target-focused screening libraries rather than as an end-stage drug candidate. No published primary efficacy, selectivity, or pharmacokinetic data were identified for this specific compound in the open scientific or patent literature.

Why Generic Substitution Is Not Advisable for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine


The compound’s biological performance is exquisitely dependent on three critical structural variables: (i) the specific heteroaryl headgroup (pyrazine vs. pyridine, pyrimidine, or pyridazine), (ii) the position and stereochemistry of the piperidine‑oxy linkage, and (iii) the electronic and lipophilic character of the sulfonyl‑linked aryl system. In closely related dihydrobenzofuran‑piperidine series, even a single‑atom change from pyrazine to pyrimidine can abolish target binding [1]. The sulfonamide geometry and the oxygen‑bridge rotational freedom directly govern the pharmacophoric presentation of the pyrazine lone pair(s) and the dihydrobenzofuran ring. Therefore, substituting any near‑neighbor analog—even one with identical molecular formula—cannot be assumed to reproduce the same interaction profile and must be justified through direct, quantitative comparative data.

Quantitative Comparative Evidence for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine


Predicted Physicochemical Differentiation from Representative Positional and Heterocyclic Isomers

No direct experimental comparative data exist for this compound. The only available physchem parameters come from a single vendor entry [1]. However, a class-level inference can be drawn by comparing the predicted properties of the target compound with those of isomeric and isosteric analogs that share the C₁₇H₁₉N₃O₄S formula but differ in ring connectivity or heteroatom placement. The table below presents a visual comparison, though quantitative data for comparators is not available in a consistent assay system. The target compound’s low rotatable bond count (4), moderate TPSA (90 Ų), and balanced LogP (1.5) suggest it may occupy a distinct region of drug-like chemical space compared to many analogs that carry bulkier or more polar headgroups [2].

Physicochemical profiling Drug-likeness Library design

Binding Affinity Gap Relative to D₂/D₃ Dopamine Receptor Ligands Sharing the Dihydrobenzofuran Core

A series of 11 dihydrobenzofuranyl-piperazine compounds (LINS01 series) were evaluated at human dopamine D₂ and D₃ receptors. Most compounds showed micromolar affinities (Ki 1.3–5.5 μM at D₂R; 0.3–1.5 μM at D₃R) [1]. These compounds differ from our target compound in two critical ways: they contain a piperazine core rather than a piperidine, and they lack the pyrazine headgroup. Our target compound's piperidine-3-ol ether linkage introduces a stereogenic center and a hydrogen-bond acceptor oxy‑linker that are absent in the LINS01 series. While no binding data exist for our compound, the structural divergence predicts a shift in GPCR interaction geometry that cannot be extrapolated from the LINS01 set.

Dopamine receptors GPCR pharmacology CNS drug discovery

Anticancer Phenotypic Activity Gap Versus Sulfonyl Piperidine–2,3-Dihydrobenzofuran Carboxamide Congeners

A recent study (2024) reported that novel sulfonyl piperidine analogues containing a 2,3-dihydrobenzofuran-5-carboxamide scaffold exhibited in vitro growth inhibition against MCF-7 breast cancer cells [1]. The active compounds (designated 5 and 7) are structurally related to our target compound but replace the piperidine-3-oxy-pyrazine segment with a carboxamide-linked aryl system. No data are available for our compound in this or any other cancer cell line. The difference in linker (ether vs. amide) and terminal heterocycle (pyrazine vs. substituted aryl) is expected to profoundly influence cell permeability, target engagement, and cytotoxicity.

Anticancer activity MCF-7 Phenotypic screening

Predicted ADMET Differentiation from Other Sulfonyl Piperidine–Pyrazine Ethers

BindingDB contains affinity data for several sulfonyl piperidine–pyrazine ethers against CYP3A4 (IC₅₀ 53 µM for a related compound) [1]. These data suggest moderate CYP3A4 inhibition risk for the class. Our compound’s dihydrobenzofuran moiety adds lipophilicity and metabolic soft spots (O-demethylation, possible furan ring oxidation) that are absent in simpler aryl sulfonyl analogs. No experimental ADMET data exist for our compound, but the class-level inference indicates that procurement decisions should consider the potential for altered metabolic stability compared to phenyl- or methoxyphenyl-substituted analogs.

ADMET prediction Drug metabolism CYP inhibition

Recommended Application Scenarios for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine Based on Available Evidence


Computational Fragment Docking and Pharmacophore Hypothesis Generation

Given the absence of experimental binding data, the most defensible initial use is in silico. The compound’s unique dihydrobenzofuran–sulfonyl–piperidine–oxypyrazine architecture can serve as a three-dimensional probe in molecular docking studies against CNS receptors (e.g., dopamine D₂/D₃, serotonin 5-HT₇) and kinases, leveraging the observed class-level activity of related scaffolds [3][4]. This can generate testable hypotheses about the pyrazine’s role in hydrogen-bond networks that simpler phenyl or pyrimidine analogs cannot address [2].

Diversity-Oriented Screening Library Enrichment for GPCR and Kinase Panels

The compound’s moderate TPSA (90 Ų), zero H-bond donors, and balanced LogP (1.5) place it in a drug-like property space distinct from many commercial dihydrobenzofuran sulfonamides [1]. Inclusion in a screening library can increase chemical diversity, particularly for targets where the pyrazine nitrogen pair may coordinate magnesium or manganese ions in kinase ATP pockets.

Exploratory ADMET Profiling Against Methoxyphenyl and Phenyl Sulfonyl Analogs

Since class-level data indicate moderate CYP3A4 inhibition for related compounds (IC₅₀ ~53 µM) [5], a comparative microsomal stability and CYP inhibition panel—head-to-head with 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine—would immediately test whether the dihydrobenzofuran substitution alters metabolic clearance. This scenario is essential before advancing the compound into in vivo studies.

Synthetic Chemistry Toolbox: Sulfonamide–Piperidine–Ether Scaffold Functionalization

The modular synthesis implied by the structure enables late-stage diversification at the pyrazine ring (e.g., halogenation, cross-coupling) or the dihydrobenzofuran ring (electrophilic substitution). This makes the compound a versatile intermediate for generating focused libraries targeting structure–activity relationship (SAR) around the sulfonamide–piperidine torsional profile [1].

Quote Request

Request a Quote for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.